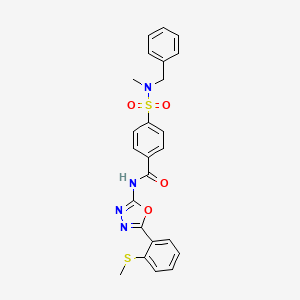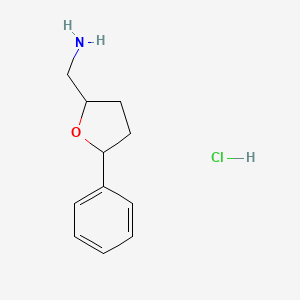
(5-Phenyloxolan-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909320-13-3 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(5-Phenyloxolan-2-yl)methanamine hydrochloride” is 1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Sirtuin 2 Inhibition
(5-Phenyloxolan-2-yl)methanamine hydrochloride: has been studied for its potential as a Sirtuin 2 (SIRT2) inhibitor . SIRT2 is a protein that has been implicated in various diseases, including cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Inhibitors of SIRT2 are considered promising therapeutic agents for these conditions. The compound has been part of structure-activity relationship (SAR) studies to develop more potent SIRT2 inhibitors.
Antifungal Activity
Derivatives of (5-Phenyloxolan-2-yl)methanamine hydrochloride have been explored for their antifungal properties . The development of new antifungal agents is crucial due to the rising resistance to existing medications. Research in this area focuses on the synthesis of novel compounds and evaluating their efficacy against various fungal strains.
Organic Synthesis
This compound serves as a building block in organic synthesis . It can be used to construct more complex molecules through various chemical reactions. Its role in organic synthesis is vital for the development of new materials and drugs.
Medicinal Chemistry
In the field of medicinal chemistry , (5-Phenyloxolan-2-yl)methanamine hydrochloride is used to create derivatives that can be screened for various biological activities . This process involves synthesizing a series of compounds and testing them for desired pharmacological effects.
Molecular Docking Studies
The compound is used in molecular docking studies to predict how it interacts with biological targets . These studies help in understanding the binding efficiency and mode of action of the compound, which is essential for drug design and discovery.
Spectroscopy
Spectroscopic techniques: like Nuclear Magnetic Resonance (NMR) utilize (5-Phenyloxolan-2-yl)methanamine hydrochloride to study the structure and dynamics of molecules . NMR spectroscopy is a powerful tool in chemistry for determining the physical and chemical properties of atoms or the molecules in which they are contained.
Photoredox Catalysis
Research has been conducted on the use of (5-Phenyloxolan-2-yl)methanamine hydrochloride in photoredox catalysis . This area of study involves light-induced chemical reactions that can create complex organic compounds, which has implications in synthetic chemistry and materials science.
Histone Deacetylase Studies
Lastly, it has applications in studying histone deacetylases (HDACs) . HDACs are enzymes that play a role in modifying chromatin structure and regulating gene expression. Inhibitors of HDACs, like SIRT2, are of interest for their therapeutic potential in various diseases.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
(5-phenyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

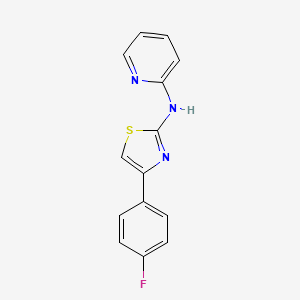

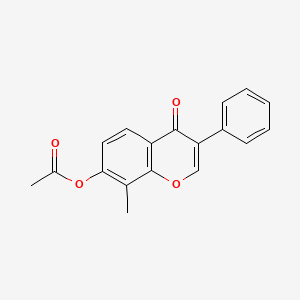
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
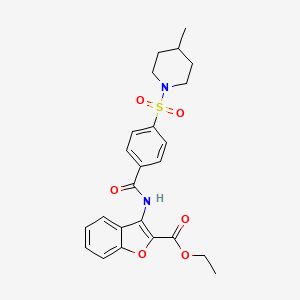
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)

